molecular formula C16H16F2N6O2S B2959799 3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 2034532-39-1

3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2959799
CAS No.: 2034532-39-1
M. Wt: 394.4
InChI Key: HKUBYWBRBNAYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core substituted with 3,4-difluoro groups. The compound’s structure includes a pyrrolidine ring linked to a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine heterocycle, a motif associated with kinase inhibition and other therapeutic targets . The sulfonamide group is a common pharmacophore in enzyme inhibitors, while the fluorine atoms enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

3,4-difluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O2S/c1-10-20-21-16-15(19-5-7-24(10)16)23-6-4-11(9-23)22-27(25,26)12-2-3-13(17)14(18)8-12/h2-3,5,7-8,11,22H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUBYWBRBNAYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors. This binding can lead to changes in the function of these targets, which could be the basis for the compound’s biological effects.

Pharmacokinetics

Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index. This suggests that the compound could potentially have favorable pharmacokinetic properties.

Result of Action

Given the wide range of biological activities associated with triazole compounds, it’s likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compoundFor example, some compounds need to be stored at low temperatures or protected from light to maintain their stability.

Biological Activity

3,4-Difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C16H16F2N6O2
  • Molecular Weight : 394.4 g/mol
  • Structure : The compound features a benzenesulfonamide moiety linked to a pyrrolidine and a triazolo[4,3-a]pyrazin derivative.

Anticancer Activity

Research indicates that compounds containing triazole and pyrazine structures exhibit significant anticancer activity. This section summarizes key findings related to the biological activity of this compound.

The compound is believed to exert its effects through the following mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases such as c-Met and VEGFR-2. These kinases are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating pathways involving PARP-1 and EGFR inhibition .

In Vitro Studies

In vitro studies have demonstrated the efficacy of related compounds against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values :
    • Compound 17l (related structure) showed IC50 values of 0.98 µM for A549, 1.05 µM for MCF-7, and 1.28 µM for HeLa cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other triazole-based compounds:

Compound NameIC50 (µM)Target KinaseApoptosis Induction
17l0.98c-MetYes
3,4-Difluoro CompoundTBDTBDTBD
Foretinib26 nMc-Met/VEGFR-2Yes

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various [1,2,4]triazolo[4,3-a]pyrazine derivatives, assessing their kinase inhibitory activities and antiproliferative effects against cancer cell lines.
  • Cell Cycle Analysis : The effects on cell cycle progression were evaluated using flow cytometry methods to determine how these compounds affect cancer cell proliferation.

Comparison with Similar Compounds

Compound A: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring.
  • Substituents : Fluorophenyl, benzenesulfonamide, and methyl groups.
  • Molecular Weight : 589.1 g/mol .
  • Melting Point : 175–178°C .
  • Key Differences: Chromenone and pyrazolo-pyrimidine core vs. triazolo-pyrazine in the target compound. Additional fluorophenyl group enhances aromatic interactions but may reduce solubility.

Compound B: N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide

  • Core Structure : Triazolo[4,3-a]pyrazine linked to pyrrolidine.
  • Substituents : Thiophene-3-carboxamide (vs. benzenesulfonamide in the target compound).
  • Molecular Weight : 314.37 g/mol .
  • Key Differences: Carboxamide vs. Lack of fluorine atoms reduces lipophilicity compared to the target compound.

Comparative Data Table

Parameter Target Compound Compound A Compound B
Core Heterocycle [1,2,4]Triazolo[4,3-a]pyrazine Pyrazolo[3,4-d]pyrimidine + chromenone [1,2,4]Triazolo[4,3-a]pyrazine
Functional Group Benzenesulfonamide Benzenesulfonamide Thiophene-3-carboxamide
Substituents 3,4-Difluoro, 3-methyl 3-Fluorophenyl, 5-fluoro, methyl None (simple carboxamide)
Molecular Weight (g/mol) Not reported (estimated ~400–450) 589.1 314.37
Melting Point Not reported 175–178°C Not reported
Potential Bioactivity Kinase inhibition (inferred from triazolo-pyrazine) Chromenone suggests anti-inflammatory/anti-cancer Unreported, likely kinase modulation

Research Findings and Functional Insights

Role of Fluorine Substituents: The 3,4-difluoro groups in the target compound likely improve membrane permeability and target binding compared to non-fluorinated analogues like Compound B . Compound A’s fluorophenyl group may enhance aromatic stacking but could increase off-target interactions.

Impact of Heterocyclic Core: Triazolo-pyrazine (target and Compound B) offers a compact, electron-rich scaffold for ATP-binding pocket interactions, whereas Compound A’s pyrazolo-pyrimidine-chromenone system may favor larger binding sites .

Sulfonamide vs.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves three key steps: (i) Heterocyclization : Formation of the triazolopyrazine core via oxidative cyclization of hydrazine intermediates. Sodium hypochlorite in ethanol at room temperature provides a green approach for ring closure . (ii) Fluoroacylation : Introduction of fluorine groups using trifluoroethyl acetate in dioxane under reflux conditions . (iii) Sulfonamide coupling : Reaction of the pyrrolidine intermediate with 3,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in DMF or THF . Key intermediates should be purified via column chromatography (silica gel) or recrystallization (ethyl acetate/light petroleum ether) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • ¹H NMR : Identify protons on the pyrrolidine ring (δ 3.0–4.0 ppm), triazolopyrazine (δ 7.5–8.5 ppm), and sulfonamide NH (δ ~10.5 ppm, broad). Compare with published shifts for analogous triazolopyrazines .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .
  • Mass Spectrometry (ES-MS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the yield of the triazolopyrazine core during oxidative cyclization?

  • Methodological Answer :
  • Solvent Effects : Polar protic solvents (e.g., ethanol) favor cyclization via stabilization of transition states, yielding ~73% isolated product . Non-polar solvents (e.g., THF) may reduce reactivity due to poor solubility of intermediates .
  • Temperature : Room temperature (25°C) minimizes side reactions (e.g., over-oxidation), whereas elevated temperatures (e.g., reflux) risk decomposition of sensitive intermediates . Optimize using a temperature gradient (20–60°C) with real-time HPLC monitoring .

Q. How can researchers resolve discrepancies in bioactivity data arising from impurities in the final product?

  • Methodological Answer :
  • Impurity Profiling : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities. Characterize via LC-MS and compare with synthetic byproducts (e.g., unreacted sulfonyl chloride or de-fluorinated analogs) .
  • Bioassay Optimization : Conduct dose-response studies with purified batches to distinguish intrinsic activity from artifact signals. For example, residual THF may inhibit enzyme targets, requiring rigorous solvent removal .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s complex heterocyclic scaffold?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the triazole ring (e.g., substituents at position 3) and pyrrolidine linker (e.g., stereochemistry or N-alkylation). Use molecular docking to prioritize targets .
  • Fluorine Scanning : Replace difluoro groups with Cl, Br, or H to assess electronic effects on sulfonamide binding. Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) .
  • Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays. Fluorine substituents often enhance stability but may alter pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.